4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
The synthesis of 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with tert-butoxycarbonylpiperazine under specific reaction conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds, such as:
4-(4-Tert-butoxycarbonylpiperazin-1-yl)benzoic acid: This compound shares a similar piperazine structure but differs in its bicyclic component.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar bicyclic structure but may have different functional groups attached. The uniqueness of this compound lies in its combination of the bicyclic structure with the tert-butoxycarbonylpiperazine moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H30N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C18H30N2O4/c1-16(2,3)24-15(23)19-10-12-20(13-11-19)18-7-4-17(5-8-18,6-9-18)14(21)22/h4-13H2,1-3H3,(H,21,22) |
InChI Key |
QIKQKLTYEBUSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C23CCC(CC2)(CC3)C(=O)O |
Origin of Product |
United States |
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